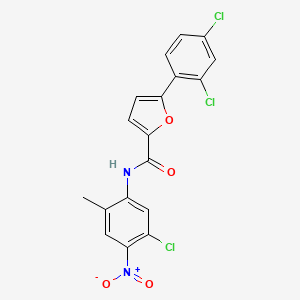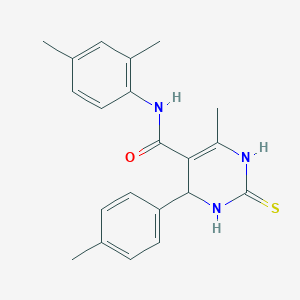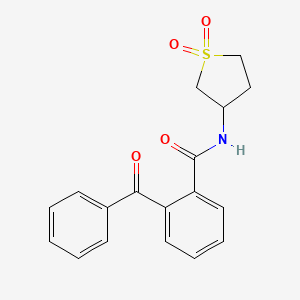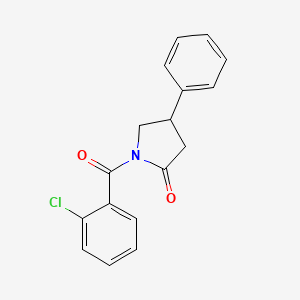![molecular formula C24H18BrClN2O3 B3962372 N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B3962372.png)
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-bromobenzamide
Overview
Description
N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-bromobenzamide is a chemical compound commonly referred to as BAY 43-9006. This compound was first synthesized by Bayer AG and Onyx Pharmaceuticals in 2001. Initially, BAY 43-9006 was developed as a potential anti-cancer drug due to its ability to inhibit the activity of several kinases involved in tumor growth and angiogenesis. However, further research has revealed that BAY 43-9006 has other potential applications in scientific research.
Mechanism of Action
The mechanism of action of BAY 43-9006 involves the inhibition of several kinases involved in tumor growth and angiogenesis. BAY 43-9006 has been shown to inhibit the activity of Raf-1, B-Raf, and VEGFR-2. Raf-1 and B-Raf are both involved in the MAPK/ERK signaling pathway, which is important for cell proliferation and differentiation. VEGFR-2 is involved in angiogenesis, the process by which new blood vessels are formed. By inhibiting these kinases, BAY 43-9006 can slow down or stop the growth of tumors and the formation of new blood vessels.
Biochemical and Physiological Effects
BAY 43-9006 has several biochemical and physiological effects. In addition to its kinase inhibitory effects, BAY 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. BAY 43-9006 has also been shown to inhibit the production of several cytokines and growth factors involved in tumor growth and angiogenesis. Finally, BAY 43-9006 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BAY 43-9006 in lab experiments is its ability to inhibit the activity of several kinases involved in tumor growth and angiogenesis. This makes BAY 43-9006 a useful tool for studying these processes in vitro and in vivo. Additionally, BAY 43-9006 has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other kinase inhibitors.
However, there are also some limitations to using BAY 43-9006 in lab experiments. One limitation is that BAY 43-9006 may not be effective against all types of cancer or all stages of cancer. Additionally, BAY 43-9006 may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving BAY 43-9006. One area of research involves the development of new and more potent kinase inhibitors based on the structure of BAY 43-9006. Another area of research involves the use of BAY 43-9006 in combination with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the use of BAY 43-9006 in the treatment of other diseases, such as inflammatory conditions and cardiovascular disease.
Conclusion
In conclusion, N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-bromobenzamide, or BAY 43-9006, is a chemical compound with potential applications in scientific research. BAY 43-9006 has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, making it a useful tool for studying these processes in vitro and in vivo. While there are some limitations to using BAY 43-9006 in lab experiments, ongoing research into the compound's structure and potential applications suggests that it may have a bright future in scientific research.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of BAY 43-9006 as a tool for studying kinase signaling pathways. BAY 43-9006 has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. This inhibition can be used to study the role of these kinases in various cellular processes, including proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-[(E)-3-(4-acetylanilino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN2O3/c1-15(29)17-6-12-21(13-7-17)27-24(31)22(14-16-2-10-20(26)11-3-16)28-23(30)18-4-8-19(25)9-5-18/h2-14H,1H3,(H,27,31)(H,28,30)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIWAJYAZYFDFD-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B3962292.png)

![ethyl 2-[2-(3-chlorophenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962309.png)
![ethyl 4-[5-(1-azepanyl)-4-fluoro-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3962316.png)
![4-bromo-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3962318.png)
![N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B3962328.png)

![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3962332.png)
![ethyl {3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3962340.png)
![4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3962345.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3962352.png)
![2-[benzyl(methyl)amino]ethyl 2,5-dichlorobenzoate hydrochloride](/img/structure/B3962354.png)

